REACTION_SMILES
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[CH2:32]1[O:33][CH2:34][CH2:35][CH2:36]1.[Li+:24].[Na+:30].[Na+:31].[OH-:23].[OH2:25].[OH2:37].[S:26](=[O:27])([O-:28])[O-:29].[c:1]1([CH2:7][CH2:8][CH2:9][CH:10]([C:11](=[O:12])[N:13]2[CH:14]([CH:15]([CH3:16])[CH3:17])[CH2:18][O:19][C:20]2=[O:21])[CH3:22])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH2:7][CH2:8][CH2:9][CH:10]([C:11]([OH:12])=[O:27])[CH3:22])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])[O-]
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Name
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CC(CCCc1ccccc1)C(=O)N1C(=O)OCC1C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(CCCc1ccccc1)C(=O)N1C(=O)OCC1C(C)C
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Name
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Type
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product
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Smiles
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CC(CCCc1ccccc1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |